Tms-HT

Description

Properties

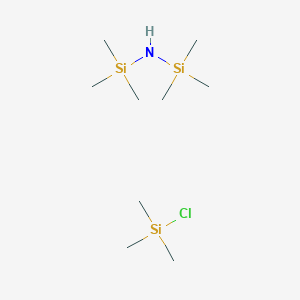

Molecular Formula |

C9H28ClNSi3 |

|---|---|

Molecular Weight |

270.03 g/mol |

IUPAC Name |

chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane |

InChI |

InChI=1S/C6H19NSi2.C3H9ClSi/c1-8(2,3)7-9(4,5)6;1-5(2,3)4/h7H,1-6H3;1-3H3 |

InChI Key |

XPMFWTBRILCBMR-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)N[Si](C)(C)C.C[Si](C)(C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Tms-HT Derivatization Reagent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tms-HT, a widely utilized derivatization reagent for the trimethylsilylation of polar molecules in preparation for gas chromatography-mass spectrometry (GC-MS) analysis. This process enhances the volatility and thermal stability of analytes, enabling their successful separation and detection.

Core Concepts of this compound Derivatization

This compound is a robust silylating agent composed of a solution of hexamethyldisilazane (B44280) (HMDS) and chlorotrimethylsilane (B32843) (TMCS) in pyridine (B92270).[1] The derivatization process, known as trimethylsilylation, involves the replacement of active hydrogen atoms in functional groups such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH2), and thiols (-SH) with a trimethylsilyl (B98337) (TMS) group, -Si(CH3)3.[1][2] This chemical modification reduces the polarity and intermolecular hydrogen bonding of the analytes, thereby increasing their volatility and making them amenable to GC-MS analysis.[1]

The pyridine in the this compound formulation serves a dual purpose: it acts as a solvent for the reagents and the sample, and it functions as a hydrogen chloride (HCl) scavenger, driving the reaction to completion.[1] The combination of HMDS and TMCS provides a higher silylating potential than HMDS alone, allowing for the derivatization of a broader range of compounds, including those with sterically hindered functional groups.[1]

The general order of reactivity for the derivatization of various functional groups with silylating reagents is as follows: alcohols > phenols > carboxylic acids > amines > amides.[1] Within these classes, the ease of reaction is influenced by steric hindrance, with primary groups reacting more readily than secondary, and secondary more readily than tertiary.[1]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound and related silylating agents. It is crucial to perform these procedures in a dry, inert environment, as silylating reagents are sensitive to moisture.[3]

General Protocol for this compound Derivatization

This protocol is a general guideline and may require optimization for specific applications.

-

Sample Preparation: Ensure the sample is thoroughly dried. Protic solvents and water are incompatible with silylating reagents.[3] An internal standard may be added at this stage to monitor derivatization efficiency and analytical variability.[3]

-

Reagent Addition: To approximately 1 mg of the dried sample, add 1 mL of this compound reagent.

-

Reaction: Tightly seal the reaction vial and agitate. Depending on the analyte, the reaction may proceed at room temperature or require heating to ensure completion.

-

Analysis: After the reaction is complete and the vial has cooled to room temperature, the supernatant can be directly injected into the GC-MS system. A precipitate of ammonium (B1175870) chloride may form, which should be allowed to settle before taking an aliquot for injection.[1]

Two-Step Derivatization Protocol (Methoximation followed by Silylation)

For compounds containing keto groups, a two-step derivatization is often employed to prevent the formation of enol ethers and to improve peak shape. While this protocol typically uses other silylating agents like MSTFA, the principles are relevant.

-

Methoximation:

-

Trimethylsilylation:

Quantitative Data

While specific quantitative performance data for this compound is not extensively available in a comparative format, the following tables summarize general performance characteristics of trimethylsilyl derivatization.

Table 1: General Reaction Conditions for TMS Derivatization

| Analyte Class | Typical Reagent(s) | Typical Temperature (°C) | Typical Time (min) | Reference(s) |

| Alcohols (Primary & Secondary) | HMDS + TMCS | 40 - 50 | Rapid | [4] |

| Alcohols (Tertiary) | HMDS + TMCS | 40 - 50 | Slower | [4] |

| Fatty Acids | BSTFA + 1% TMCS | 60 | 60 | [5] |

| Organic Acids | BSTFA + 1% TMCS | 75 | 15 - 30 | [6] |

| Steroids | BSTFA + 1% TMCS | 60 | 30 | [7] |

Table 2: Stability of TMS Derivatives

| Compound Class | Storage Temperature (°C) | Stability Duration | Observations | Reference(s) |

| Amino Acids | Room Temperature | < 48 hours | Significant degradation of some derivatives (e.g., glutamine, glutamate). | [8] |

| Amino Acids | 4 | 12 hours | Stable. | [8] |

| Amino Acids | -20 | 72 hours | Stable. | [8] |

| General | N/A | < 24 hours | General recommendation to analyze promptly. | [2] |

Visualizations

The following diagrams illustrate the key processes involved in this compound derivatization.

Caption: this compound Derivatization Reaction Overview.

Caption: Experimental Workflow for this compound Derivatization.

Conclusion

This compound is a versatile and effective reagent for the derivatization of a wide range of polar compounds for GC-MS analysis. The combination of HMDS and TMCS in pyridine provides a powerful silylating mixture capable of derivatizing even challenging analytes. For optimal results, it is imperative to ensure anhydrous conditions and to optimize reaction parameters such as temperature and time for the specific compounds of interest. While the resulting TMS derivatives are often more stable than the parent compounds under GC conditions, they can be susceptible to hydrolysis, necessitating prompt analysis or appropriate storage at low temperatures. By following the protocols and considering the principles outlined in this guide, researchers can effectively utilize this compound to achieve reliable and reproducible results in their analytical workflows.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. uoguelph.ca [uoguelph.ca]

- 4. General Silylation Procedures - Gelest [technical.gelest.com]

- 5. benchchem.com [benchchem.com]

- 6. metbio.net [metbio.net]

- 7. benchchem.com [benchchem.com]

- 8. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Silylation using N,O-Bis(trimethylsilyl)acetamide (BSA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of N,O-Bis(trimethylsilyl)acetamide (BSA), a powerful and widely used silylating agent. Silylation is a critical chemical modification technique in organic synthesis and analytical chemistry, involving the replacement of an active hydrogen atom with a trimethylsilyl (B98337) (TMS) group.[1][2][3] This process is fundamental for protecting reactive functional groups, increasing the volatility of compounds for gas chromatography (GC) analysis, and enhancing thermal stability.[2][3][4]

Core Principles of Silylation with BSA

BSA is a highly reactive and versatile reagent for introducing the trimethylsilyl (TMS) protecting group onto functional groups containing active hydrogens, such as hydroxyls (-OH), amines (-NH2), carboxylic acids (-COOH), and thiols (-SH).[2][5] The resulting silylated derivatives are typically less polar, more volatile, and more thermally stable than the parent compounds.[3] The byproducts of the reaction with BSA are volatile, which simplifies purification and minimizes interference in chromatographic analysis.[6][7]

The general reactivity of functional groups with BSA follows the order: Alcohols > Phenols > Carboxylic Acids > Amines > Amides.[1][6] This reactivity is also influenced by steric hindrance, with primary functional groups reacting more readily than secondary, and secondary more readily than tertiary.[1]

Mechanism of Action

The silylation reaction with BSA proceeds through a nucleophilic attack of a heteroatom (such as oxygen or nitrogen) on the electrophilic silicon atom of one of the TMS groups in BSA.[1][3] This concerted process involves the formation of a bimolecular transition state.[1][3] The reaction is driven to completion by the formation of the stable and volatile byproduct, N-(trimethylsilyl)acetamide.[1]

For substrates that are sterically hindered or less reactive, a catalyst such as trimethylchlorosilane (TMCS) is often added to increase the reactivity of the silylating agent.[6][7][8] TMCS enhances the silyl (B83357) donor strength of BSA, allowing for the derivatization of challenging molecules like tertiary alcohols and secondary amines.[5][7]

Experimental Protocols

-

Preparation : Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as BSA is sensitive to moisture.[6][8]

-

Reaction Setup :

-

Reaction Conditions : Heat the reaction mixture at 60-80°C for 15-60 minutes.[1] The optimal time and temperature will depend on the specific substrate.

-

Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8]

-

Work-up :

-

After the reaction is complete, cool the mixture to room temperature.

-

Excess silylating reagent can be quenched by the slow addition of methanol.[8]

-

For isolation, the reaction mixture can be diluted with a non-polar organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate and then brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the silylated product.[8]

-

-

Preparation : Follow the same anhydrous preparation steps as the general protocol.[8]

-

Reaction Setup :

-

Reaction Conditions : Stir the reaction mixture at room temperature or heat to 60-80°C.[8]

-

Monitoring and Work-up : Follow the same procedures for monitoring and work-up as described in the general protocol.[8]

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the silylation of various functional groups using BSA.

Table 1: General Silylation Conditions with BSA

| Functional Group | Molar Excess of BSA | Catalyst | Temperature (°C) | Reaction Time (min) |

| Primary Alcohols | 2 - 5 | None | 60 | 15 - 30 |

| Secondary Alcohols | 3 - 7 | None or TMCS (1-5%) | 60 - 80 | 30 - 60 |

| Tertiary Alcohols | 5 - 10 | TMCS (5-10%) | 80 | 60 - 120 |

| Phenols | 2 - 4 | None | 60 | 15 - 30 |

| Carboxylic Acids | 2 - 3 | None | 60 | 15 - 30 |

| Primary Amines | 3 - 5 | None or TMCS (1-5%) | 60 - 80 | 30 - 60 |

| Amides | 5 - 10 | TMCS (10-20%) | 80 | 60 - 180 |

Table 2: Troubleshooting Guide for Low Silylation Yields

| Issue | Potential Cause | Recommended Solution |

| Low or No Product | Steric Hindrance | Increase reaction temperature; add a catalyst (TMCS); use a more polar solvent (e.g., pyridine).[8] |

| Insufficient Reagent | Increase the molar excess of BSA (up to 10-fold).[8] | |

| Moisture Contamination | Ensure all glassware is oven-dried and use anhydrous solvents.[8] | |

| Incomplete Reaction | Reaction Time Too Short | Monitor the reaction progress and extend the time until completion.[8] |

| Reaction Temperature Too Low | Increase the reaction temperature to overcome the activation barrier.[8] |

Conclusion

N,O-Bis(trimethylsilyl)acetamide is a highly effective and versatile silylating agent with broad applications in organic synthesis and analytical chemistry.[1] Its ability to efficiently derivatize a wide range of functional groups under relatively mild conditions makes it an invaluable tool.[1] A thorough understanding of its mechanism of action, reactivity patterns, and optimal experimental conditions is crucial for its successful application in research and development.

References

Introduction to Silylation and the Tms-HT Mixture

An In-depth Technical Guide on the Core Role of HMDS and TMCS in Tms-HT Mixture

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the this compound mixture, a widely used silylating agent in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS). The guide details the individual and synergistic roles of its core components: Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS), typically in a pyridine (B92270) solvent. It outlines their chemical properties, reaction mechanisms, and provides detailed experimental protocols for their application in derivatization.

Silylation is a chemical derivatization technique that replaces active hydrogen atoms in a molecule with a trimethylsilyl (B98337) (TMS) group. This process is crucial for the analysis of non-volatile or thermally labile compounds by GC-MS. The introduction of a TMS group increases the volatility, reduces the polarity, and enhances the thermal stability of the analyte.[1]

The this compound mixture, commercially available and also prepared in laboratories, is a potent silylating reagent. It typically consists of Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS) in anhydrous pyridine.[2][3][4][5] Common volumetric ratios for HMDS:TMCS:Pyridine are 2:1:10 and 3:1:9. This combination offers a synergistic effect, providing greater silylating power than its individual components.[1]

Core Components: Chemical Properties and Roles

The efficacy of the this compound mixture stems from the distinct yet complementary properties of its constituents.

| Component | Chemical Name | Formula | Boiling Point (°C) | Key Role in Mixture |

| HMDS | Hexamethyldisilazane | C₆H₁₉NSi₂ | 125-127 | Primary Silylating Agent (weak TMS donor) |

| TMCS | Trimethylchlorosilane | C₃H₉ClSi | 57-58 | Silylation Catalyst |

| Pyridine | Pyridine | C₅H₅N | 115 | Solvent and HCl Scavenger |

Hexamethyldisilazane (HMDS)

HMDS is an organosilicon compound that serves as the primary silylating agent in the this compound mixture.[1][6] It is a weak trimethylsilyl donor that reacts with active hydrogens found in functional groups such as hydroxyls (-OH), carboxylic acids (-COOH), amines (-NH₂), and thiols (-SH).[1][7][8] While it can be used alone, its reactions are often slow and may not proceed to completion, especially with sterically hindered molecules.[6][9][10] A key advantage of using HMDS is that its reaction byproduct is ammonia (B1221849) (NH₃), a volatile gas that can easily be removed from the reaction mixture.[6]

Trimethylchlorosilane (TMCS)

TMCS is a more reactive silylating agent than HMDS but is primarily used as a catalyst in the this compound mixture.[11][12][13][14] Its role is to increase the silylating potential of HMDS, enabling the derivatization of a broader range of compounds, including those that are poorly reactive with HMDS alone.[1] TMCS reacts with active hydrogens to produce hydrochloric acid (HCl) as a byproduct.[11]

Pyridine

Pyridine serves two critical functions in the this compound mixture. Firstly, it is an excellent anhydrous solvent for the sample and the silylating reagents.[1] Secondly, and more importantly, it acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated by TMCS.[11] This prevents the accumulation of acid, which could potentially cause degradation of the sample or the TMS derivatives, and it helps to drive the silylation reaction to completion.[1]

Synergistic Reaction Mechanism

The enhanced silylating power of the this compound mixture is a result of the synergistic interaction between HMDS and TMCS, facilitated by pyridine. The general mechanism is a nucleophilic attack on the silicon atom of the silyl (B83357) donor.[1]

The reaction proceeds as follows:

-

Activation: TMCS, being more reactive, can react with the analyte's active hydrogen, but more importantly, it can react with HMDS to form a more potent silylating intermediate. The pyridine solvent facilitates these reactions.

-

Silylation: The analyte's nucleophilic atom (e.g., oxygen in a hydroxyl group) attacks the electrophilic silicon atom of the silylating agent (HMDS or a TMCS-activated intermediate).

-

Byproduct Formation and Neutralization: When TMCS is involved, HCl is formed. Pyridine, acting as a base, immediately neutralizes the HCl to form pyridinium (B92312) chloride. The reaction with HMDS produces ammonia.[1][6] The formation of these byproducts helps to drive the reaction equilibrium towards the formation of the TMS derivative.

Caption: General Silylation Reaction Pathway with this compound.

Quantitative Data and Derivatization Efficiency

The this compound mixture is known for its high derivatization efficiency, often achieving quantitative or near-quantitative yields for a variety of functional groups. The table below summarizes the expected reactivity and efficiency for different classes of compounds.

| Compound Class | Functional Group | Reactivity with this compound | Expected Yield | Reference |

| Alcohols | -OH (primary, secondary) | High | Quantitative | [12] |

| Phenols | Ar-OH | High | Quantitative | [1] |

| Carboxylic Acids | -COOH | High | Quantitative | [1] |

| Amines | -NH₂, =NH | Moderate to High | Good to Quantitative | [1] |

| Amides | -CONH₂ | Moderate | Good | [1] |

| Sugars | Multiple -OH | High | Quantitative | [7] |

| Steroids/Sterols | -OH | High | Good to Quantitative | [1][7] |

| Amino Acids | -COOH, -NH₂, -OH, -SH | High | Good to Quantitative | [15] |

Note: Reaction efficiency can be influenced by factors such as steric hindrance around the functional group, reaction time, and temperature.

Detailed Experimental Protocol

The following protocol is a general guideline for the derivatization of a sample using a this compound-like mixture (HMDS:TMCS:Pyridine) for subsequent GC-MS analysis.

5.1. Materials and Reagents

-

Sample (1-10 mg)

-

This compound reagent (or a mixture of HMDS, TMCS, and Pyridine, e.g., in a 3:1:9 v/v ratio)[1]

-

Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane, if needed)

-

Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

-

Heating block or oven

-

Vortex mixer

-

Centrifuge (optional)

-

Nitrogen or argon gas for drying and providing an inert atmosphere

5.2. Derivatization Workflow

Caption: Step-by-step experimental workflow for this compound derivatization.

5.3. Detailed Steps

-

Sample Preparation: Weigh 1-10 mg of the sample into a reaction vial. If the sample is in an aqueous or protic solvent, it must be evaporated to complete dryness under a stream of nitrogen or in a vacuum concentrator. The presence of water will deactivate the silylating reagents.[1]

-

Reagent Addition: Under anhydrous conditions (e.g., in a fume hood with low humidity or under an inert atmosphere), add an excess of the this compound reagent to the dried sample. A typical volume is 100-200 µL. An excess of reagent ensures the reaction goes to completion.[1]

-

Reaction: Tightly cap the vial and vortex thoroughly to dissolve the sample. For many compounds, the reaction is rapid and occurs at room temperature upon dissolution. For less reactive or sterically hindered compounds, heating the mixture at 60-80°C for 15-60 minutes can facilitate the reaction.[6][7]

-

Completion and Analysis: After the reaction is complete (which can be monitored by analyzing aliquots over time until the product peak area no longer increases), cool the vial to room temperature. A precipitate of ammonium chloride may form, which typically does not interfere with the analysis.[1][7] If desired, the sample can be centrifuged, and the supernatant transferred to a GC vial for injection.

Application in Drug Development and Metabolomics

The this compound mixture is invaluable in drug development and metabolomics research. It enables the analysis of a wide range of endogenous metabolites, such as amino acids, organic acids, sugars, and fatty acids, which are often involved in or affected by disease states and drug action. By converting these polar metabolites into volatile TMS derivatives, researchers can use GC-MS to obtain comprehensive metabolic profiles, aiding in biomarker discovery, disease diagnosis, and understanding the mechanism of action of drugs.[14][15]

Caption: Role of this compound in a typical metabolomics workflow.

Conclusion

The this compound mixture, a combination of HMDS, TMCS, and pyridine, is a powerful and versatile silylating agent. The synergistic action of its components—with HMDS as the primary TMS donor, TMCS as a catalyst, and pyridine as a solvent and acid scavenger—enables the efficient and often quantitative derivatization of a wide array of functional groups. This makes it an indispensable tool for researchers, scientists, and drug development professionals who rely on GC-MS for the analysis of non-volatile compounds, particularly in the field of metabolomics. Understanding the roles of each component and following proper experimental protocols are key to achieving reliable and reproducible results.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Trimethylacetic Anhydride–Based Derivatization Facilitates Quantification of Histone Marks at the MS1 Level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. web.gps.caltech.edu [web.gps.caltech.edu]

- 9. greyhoundchrom.com [greyhoundchrom.com]

- 10. mdpi.com [mdpi.com]

- 11. uoguelph.ca [uoguelph.ca]

- 12. General Silylation Procedures - Gelest [technical.gelest.com]

- 13. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 14. gcms.cz [gcms.cz]

- 15. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Safety and Handling of Tms-HT

Introduction

Tms-HT is a commercial trimethylsilylating reagent crucial for the derivatization of compounds in analytical chemistry, particularly for gas chromatography (GC).[1] This guide provides comprehensive safety and handling information for researchers, scientists, and drug development professionals. This compound is a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in anhydrous pyridine.[2] The process of trimethylsilylation involves the replacement of active hydrogen atoms in functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) with a trimethylsilyl (B98337) (TMS) group. This derivatization increases the volatility and thermal stability of the analytes, making them suitable for GC analysis.[3]

Physicochemical Properties

This compound is a colorless to light yellow or orange, clear to slightly cloudy liquid.[2] It is sensitive to moisture, heat, and air.[4][5] The quantitative properties of this compound are determined by its components.

Table 1: Physicochemical Properties of this compound Components

| Property | Hexamethyldisilazane (HMDS) | Trimethylchlorosilane (TMCS) | Pyridine |

| CAS Number | 999-97-3 | 75-77-4 | 110-86-1 |

| Molecular Formula | C6H19NSi2 | C3H9ClSi | C5H5N |

| Molecular Weight | 161.40 g/mol | 108.64 g/mol | 79.10 g/mol |

| Boiling Point | 125 °C | 57 °C | 115-117 °C |

| Density | 0.774 g/mL at 25 °C | 0.856 g/mL at 25 °C | 0.978 g/mL at 25 °C |

| Flash Point | 8 °C | -27 °C | 20 °C |

Safety and Handling Precautions

This compound is a hazardous mixture and requires strict safety protocols. It is a highly flammable, corrosive, and toxic liquid.[2]

GHS Hazard and Precautionary Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides standardized hazard information.

Table 2: GHS Hazard and Precautionary Statements for this compound

| Category | Code | Statement |

| Hazard | H225 | Highly flammable liquid and vapor. |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. | |

| H314 | Causes severe skin burns and eye damage. | |

| H351 | Suspected of causing cancer. | |

| H361 | Suspected of damaging fertility or the unborn child. | |

| H370 | Causes damage to organs. | |

| H372 | Causes damage to organs through prolonged or repeated exposure. | |

| H410 | Very toxic to aquatic life with long lasting effects. | |

| Precautionary | P201 | Obtain special instructions before use. |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | |

| P233 | Keep container tightly closed. | |

| P260 | Do not breathe mist or vapors. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P304+P340+P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | |

| P305+P351+P338+P310 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. | |

| P403+P235 | Store in a well-ventilated place. Keep cool. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and/or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber), flame-retardant lab coat, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases. |

Storage and Disposal

This compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition. It should be stored under an inert gas atmosphere and refrigerated (0-10°C).[5] Due to its moisture sensitivity, containers must be kept tightly sealed.[3] Dispose of this compound and its containers in accordance with local, state, and federal regulations. It should be treated as hazardous waste.

First Aid Measures

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water or shower. Call a poison center or doctor.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.

Experimental Protocols

This compound is primarily used for the derivatization of active hydrogen-containing compounds for GC analysis. The following is a general protocol for the trimethylsilylation of a sample containing hydroxyl groups (e.g., sugars, alcohols, steroids).

Materials

-

This compound reagent

-

Anhydrous solvent (e.g., pyridine, dichloromethane, hexane)

-

Sample containing the analyte

-

Reaction vials with PTFE-lined caps

-

Heating block or oven

-

Gas chromatograph with a suitable detector (e.g., FID, MS)

Derivatization Procedure

-

Sample Preparation: Weigh 1-10 mg of the sample into a dry reaction vial.[3] If the sample is in an aqueous solution, it must be evaporated to complete dryness as this compound is highly sensitive to moisture.[3][7] If necessary, dissolve the dried sample in a small volume of an appropriate anhydrous solvent.

-

Reagent Addition: In a chemical fume hood, add an excess of this compound to the sample. A general guideline is to use a 2:1 molar ratio of the silylating reagent to the active hydrogen in the sample.[3] For a 1 mg sample of a sugar, approximately 1 mL of this compound can be used.[8]

-

Reaction: Tightly cap the vial and shake or vortex to mix the contents. The reaction can often proceed at room temperature. For less reactive or sterically hindered hydroxyl groups, heating the mixture at 60-80°C for 20-60 minutes may be necessary to ensure complete derivatization.[8][9][10]

-

Sample Analysis: After the reaction is complete, allow the vial to cool to room temperature. A precipitate of ammonium (B1175870) chloride may form; in this case, the supernatant can be directly injected into the gas chromatograph.[8]

-

Blank Preparation: A reagent blank, containing all components except the sample, should be prepared and analyzed alongside the samples to identify any potential interferences.[3]

Visualizations

Trimethylsilylation Reaction

The following diagram illustrates the general chemical reaction for the trimethylsilylation of a hydroxyl group using the components of this compound.

Caption: Trimethylsilylation of a hydroxyl group.

Experimental Workflow for GC Derivatization

This diagram outlines the step-by-step workflow for preparing a sample for GC analysis using this compound.

References

- 1. This compound | C9H28ClNSi3 | CID 44630080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. labproinc.com [labproinc.com]

- 5. This compound | TCI AMERICA [tcichemicals.com]

- 6. Hexamethyldisilazane | 999-97-3 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. web.gps.caltech.edu [web.gps.caltech.edu]

- 10. researchgate.net [researchgate.net]

The Genesis of a Synthetic Staple: A Technical Guide to the Discovery and Development of Silylation Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic chemistry and drug development, the ability to selectively mask and unmask reactive functional groups is paramount. This control prevents unwanted side reactions and enables the construction of complex molecular architectures. Among the myriad of tools available to the synthetic chemist, silylation agents have emerged as indispensable workhorses for the protection of hydroxyls, amines, and other protic functional groups. This technical guide provides an in-depth exploration of the discovery and evolution of these versatile reagents, offering a comprehensive resource on their properties, applications, and the practical methodologies for their use.

A Historical Perspective: The Dawn of Silylation

The journey of silylation began in the mid-20th century, with early investigations into the reactivity of organosilicon compounds. The pioneering work of scientists such as Sauer, Mjorne, and Spier laid the groundwork for what would become a cornerstone of synthetic chemistry.

A pivotal moment in this early history was the development of methods to silylate sugars for analysis by gas chromatography. In 1963, Sweeley's simple and effective method using hexamethyldisilizane and trimethylchlorosilane in pyridine (B92270) revolutionized the analysis of carbohydrates, demonstrating the profound impact that silylation could have on analytical sciences.[1] This innovation paved the way for the broader application of silylation in enhancing the volatility and thermal stability of compounds for chromatographic analysis.

The field saw a significant advancement with the introduction of sterically hindered silylating agents. In 1972, E.J. Corey introduced the tert-butyldimethylsilyl (TBS) group, a development that dramatically expanded the utility of silyl (B83357) ethers as protecting groups in complex organic synthesis. The increased stability of the TBS ether compared to the earlier trimethylsilyl (B98337) (TMS) ether allowed for greater selectivity and orthogonality in synthetic strategies.

Classification and Properties of Silylation Agents

Silylation agents can be broadly classified based on their reactivity and the nature of the silyl group they introduce. The choice of agent is dictated by the specific requirements of the synthetic step, including the nature of the substrate, the desired stability of the silyl ether, and the conditions for its eventual removal.

Key Classes of Silylation Agents:

-

Silyl Halides: Primarily silyl chlorides (e.g., TMS-Cl, TES-Cl, TBS-Cl, TIPS-Cl), these are the most common and cost-effective silylating agents. Their reactivity is influenced by the steric bulk of the alkyl groups on the silicon atom.

-

Silyl Amides: Reagents like N,O-bis(trimethylsilyl)acetamide (BSA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly reactive and are particularly effective for silylating hindered hydroxyl groups and for derivatization for gas chromatography.

-

Silyl Triflates: Silyl trifluoromethanesulfonates (e.g., TMS-OTf, TBS-OTf, TIPS-OTf) are exceptionally powerful silylating agents, capable of silylating even very unreactive alcohols.

-

Silyl Azides and Cyanides: These offer alternative reactivity profiles and are used in specific applications.

The reactivity of these agents is a critical consideration. For instance, silyl triflates are significantly more reactive than silyl chlorides, which in turn are generally more reactive than silyl amides. Within a class, steric hindrance plays a major role; for example, TMS-Cl is more reactive than the bulkier TBS-Cl.

Quantitative Data on Silylating Agents

The selection of an appropriate silylating agent and the corresponding protecting group is a critical decision in synthetic planning. The following tables provide quantitative data to aid in this selection process, focusing on the relative reactivity of silylating agents and the stability of the resulting silyl ethers.

| Silyl Ether | Relative Rate of Acidic Hydrolysis (vs. TMS=1) | Relative Rate of Basic Hydrolysis (vs. TMS=1) |

| TMS (Trimethylsilyl) | 1 | 1 |

| TES (Triethylsilyl) | 64 | ~10-100 |

| TBS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |

| TIPS (Triisopropylsilyl) | 700,000 | ~100,000 |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |

Data compiled from various sources, providing a general trend of stability.

Experimental Protocols

The following are detailed methodologies for common silylation and deprotection procedures.

Protocol 1: General Procedure for the Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBS-Cl)

Materials:

-

Primary alcohol

-

tert-Butyldimethylsilyl chloride (TBS-Cl)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

To a solution of the primary alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq).

-

Stir the solution at room temperature until the imidazole has dissolved.

-

Add TBS-Cl (1.1 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Derivatization of Steroids for GC-MS Analysis using BSTFA

Materials:

-

Steroid sample (dried)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous pyridine

-

Heating block or oven

-

GC vial with a screw cap and septum

Procedure:

-

Place the dried steroid extract in a GC vial.

-

Add 50 µL of anhydrous pyridine to the vial to dissolve the sample.

-

Add 100 µL of BSTFA with 1% TMCS to the vial.

-

Tightly cap the vial and vortex for 30 seconds.

-

Heat the mixture at 60 °C for 1 hour to ensure complete derivatization.

-

After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Applications in Drug Development and Synthesis

Silylating agents are instrumental in the synthesis of a wide array of pharmaceutical compounds. Their ability to provide robust protection under a variety of reaction conditions and to be selectively removed makes them invaluable in the construction of complex drug molecules.

A prominent example is the synthesis of Paclitaxel (Taxol®) , a potent anticancer agent. In several total and semi-synthetic routes to paclitaxel, silyl ethers are employed to protect the various hydroxyl groups on the complex baccatin (B15129273) III core. For instance, the C7 hydroxyl group is often protected as a triethylsilyl (TES) ether to allow for selective manipulations at other positions of the molecule. This protection strategy is crucial for the successful attachment of the C13 side chain, a key step in the synthesis.

Visualizing the Logic of Silylation

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to silylation agents.

Conclusion

From their humble beginnings as curiosities of organosilicon chemistry, silylation agents have evolved into indispensable tools for chemists across academia and industry. Their development has been driven by the relentless pursuit of greater selectivity, stability, and efficiency in chemical synthesis. For researchers and professionals in drug development, a deep understanding of the principles and practicalities of silylation is not merely beneficial but essential for the successful design and execution of complex synthetic strategies. The continued innovation in this field promises the advent of even more sophisticated and powerful silylating agents, further expanding the horizons of what is achievable in the world of molecular construction.

References

Tms-HT: A Technical Guide to its Chemical Properties, Composition, and Application in Silylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tms-HT is a widely utilized derivatization reagent in analytical chemistry, particularly for gas chromatography (GC). It is not a singular chemical entity but a potent silylating cocktail composed of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) dissolved in anhydrous pyridine (B92270). This guide provides an in-depth overview of the chemical properties of its components, the mechanism of silylation, and detailed experimental protocols for its application. The information is tailored for researchers, scientists, and drug development professionals who require a comprehensive understanding of this reagent for method development and analytical procedures.

Chemical Composition and Properties of this compound Components

This compound is a composite reagent, and its reactivity stems from the synergistic action of its three components: hexamethyldisilazane (the primary silylating agent), trimethylchlorosilane (a catalyst), and pyridine (a solvent and acid scavenger). The chemical and physical properties of these individual components are crucial for understanding the handling, application, and safety considerations of this compound.

Hexamethyldisilazane (HMDS)

HMDS is an organosilicon compound that serves as the primary source of trimethylsilyl (B98337) (TMS) groups in the derivatization reaction.[1][2] It is a clear, colorless liquid with a faint ammonia-like odor.[1]

Table 1: Chemical and Physical Properties of Hexamethyldisilazane (HMDS)

| Property | Value |

| Molecular Formula | C6H19NSi2 |

| Molecular Weight | 161.39 g/mol [3][4] |

| Boiling Point | 126 °C[1] |

| Density | 0.774 g/cm³ |

| Solubility | Miscible with acetone, benzene, ethyl ether, heptane, and perchloroethylene.[2] |

| Refractive Index | 1.4070[2] |

Trimethylchlorosilane (TMCS)

TMCS is a vital catalyst in the this compound mixture, significantly enhancing the silylating power of HMDS.[4] It is a colorless, fuming liquid with a pungent odor.[5][6]

Table 2: Chemical and Physical Properties of Trimethylchlorosilane (TMCS)

| Property | Value |

| Molecular Formula | C3H9ClSi |

| Molecular Weight | 108.64 g/mol [6] |

| Boiling Point | 57.6 °C[7] |

| Density | 0.854 g/cm³ at 25 °C[5] |

| Solubility | Decomposes in water.[5] |

| Flash Point | -27 °C[7] |

Pyridine

Pyridine serves as the solvent in the this compound reagent and plays a crucial role as an acid scavenger, neutralizing the hydrogen chloride (HCl) byproduct of the reaction, which drives the equilibrium towards product formation.[4][8] It is a colorless to light yellow liquid with a characteristic nauseating, fish-like odor.[8][9]

Table 3: Chemical and Physical Properties of Pyridine

| Property | Value |

| Molecular Formula | C5H5N |

| Molecular Weight | 79.10 g/mol [8] |

| Boiling Point | 115.5 °C[8] |

| Density | 0.9819 g/cm³ at 20 °C[8] |

| Solubility | Very soluble in water, alcohol, ether, and benzene.[8] |

| pKa | 5.19[8] |

Mechanism of Trimethylsilylation

The primary function of this compound is to replace active hydrogen atoms in functional groups such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH2), and thiols (-SH) with a trimethylsilyl (TMS) group. This process, known as trimethylsilylation, increases the volatility and thermal stability of the analyte, making it suitable for gas chromatography.[8][9]

The reaction proceeds via a nucleophilic attack of the heteroatom (e.g., oxygen in a hydroxyl group) on the silicon atom of TMCS. Pyridine facilitates this by acting as a base, accepting the proton from the hydroxyl group and neutralizing the HCl produced. HMDS then regenerates the active silylating species. The overall reaction is a synergistic process where TMCS acts as a catalyst to enhance the reactivity of HMDS.[4][8]

Caption: General reaction of trimethylsilylation with this compound.

Experimental Protocols

The following are generalized protocols for the derivatization of common analytes using this compound. It is important to note that optimization of reaction time, temperature, and reagent volume may be necessary for specific applications. All procedures should be carried out in a well-ventilated fume hood due to the hazardous nature of the reagents.

Derivatization of Sugars for GC Analysis

This protocol is adapted from the method developed by Sweeley et al. (1963) for the silylation of sugars.[10]

Methodology:

-

Sample Preparation: Place approximately 1-10 mg of the carbohydrate sample into a clean, dry reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness, for instance, by lyophilization.

-

Reagent Addition: Add 1.0 mL of this compound reagent to the dried sample.

-

Reaction: Tightly cap the vial and shake vigorously for 30 seconds to dissolve the sample.

-

Incubation: Let the mixture stand at room temperature for 5 minutes. For some sterically hindered sugars, gentle heating (e.g., 60-70 °C) for 15-30 minutes may be required.

-

Analysis: After cooling to room temperature, a fine precipitate of ammonium (B1175870) chloride may form.[8] The supernatant can be directly injected into the gas chromatograph.

Derivatization of Steroids for GC-MS Analysis

This protocol provides a general procedure for the silylation of steroids, which often contain hydroxyl and ketone functional groups.

Methodology:

-

Sample Preparation: Place 1-2 mg of the steroid sample in a clean, dry reaction vial. Ensure the sample is free of moisture.

-

Reagent Addition: Add 200 µL of this compound to the vial.

-

Reaction: Securely cap the vial and vortex for 1 minute.

-

Incubation: Heat the vial at 70-80 °C for 30 minutes in a heating block or oven.

-

Analysis: Allow the vial to cool to room temperature. The clear supernatant is then ready for injection into the GC-MS system.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for sample derivatization using this compound prior to GC analysis.

Caption: A typical workflow for this compound derivatization.

Safety and Handling

This compound and its components are hazardous materials and must be handled with appropriate safety precautions. The mixture is flammable, corrosive, and moisture-sensitive.[3][8] It can cause severe skin burns and eye damage, and is harmful if inhaled or swallowed.[1][5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.

Conclusion

This compound is a powerful and versatile silylating reagent essential for the GC analysis of a wide range of compounds containing active hydrogens. A thorough understanding of the chemical properties of its components—HMDS, TMCS, and pyridine—along with the mechanism of silylation and appropriate experimental protocols, is critical for its effective and safe use in a research and development setting. The information and protocols provided in this guide serve as a comprehensive resource for scientists and professionals in the field of analytical chemistry and drug development.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. gcms.cz [gcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. gcms.cz [gcms.cz]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. scholarworks.wmich.edu [scholarworks.wmich.edu]

Trimethylsilylation in Gas Chromatography: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trimethylsilylation (TMS), a cornerstone derivatization technique in gas chromatography (GC). It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this powerful analytical tool. This guide will delve into the core principles of trimethylsilylation, detail the reagents and protocols involved, and explore its diverse applications across various scientific disciplines.

Introduction to Trimethylsilylation in GC

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[1] However, many molecules of interest, particularly in biological and pharmaceutical research, are non-volatile due to the presence of polar functional groups such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH).[1] These groups can lead to poor chromatographic performance, including broad, tailing peaks and low detector response.[1]

Trimethylsilylation is a derivatization process that chemically modifies these polar analytes by replacing the active hydrogen atoms with a non-polar trimethylsilyl (B98337) (TMS) group [-Si(CH₃)₃].[2][3] This conversion into TMS derivatives significantly increases the volatility and thermal stability of the compounds, making them amenable to GC analysis.[4] The key benefits of this technique include:

-

Increased Volatility: By replacing polar functional groups with nonpolar TMS groups, intermolecular hydrogen bonding is eliminated, which in turn reduces the boiling point of the analyte.[1]

-

Enhanced Thermal Stability: The resulting TMS derivatives are often more stable at the high temperatures required for GC analysis.[1]

-

Improved Chromatographic Results: Derivatization leads to sharper, more symmetrical peaks and better separation of analytes from the sample matrix.[1]

The Chemistry of Trimethylsilylation

The fundamental reaction in trimethylsilylation involves the reaction of a silylating agent with a compound containing an active hydrogen. The silylating reagent donates a TMS group, which replaces the active hydrogen on functional groups like hydroxyls, carboxyls, amines, and thiols.[4]

The general order of ease of derivatization for various functional groups with a given silylating reagent is: alcohol > phenol (B47542) > carboxylic acid > amine > amide .[5] Steric hindrance also plays a significant role; for example, primary alcohols react more readily than secondary or tertiary alcohols.[5]

Common Trimethylsilylating Reagents

A variety of silylating reagents are available, each with different reactivities and applications. The choice of reagent depends on the specific functional groups to be derivatized and the overall sample matrix.[6]

| Reagent | Abbreviation | Key Characteristics & Applications |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful and versatile silylating agent. Its byproducts are highly volatile and typically do not interfere with the analysis.[1] Often used with a catalyst like TMCS for derivatizing sterically hindered groups.[1] |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A highly reactive silylating reagent, considered one of the most volatile.[7][8] It is effective for a wide range of functional groups including hydroxyls, carboxyls, amines, and thiols.[4] |

| Trimethylchlorosilane | TMCS | Generally used as a catalyst in combination with other silylating reagents like BSTFA to enhance their reactivity, especially for hindered or less reactive functional groups.[1][2] It is not typically used on its own for derivatization.[2] |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Highly reactive towards nitrogenous compounds like amino acids and amides, as well as compounds with hydroxyl or carboxyl groups.[6] |

| N-Trimethylsilylimidazole | TMSI | A common reagent for targeting hydroxyl and carboxylic acid groups.[2] It can also be used for phenols and thiols.[2] |

Experimental Protocols

Successful trimethylsilylation requires careful attention to the experimental protocol. Key factors to consider include the choice of reagent, solvent, reaction temperature, and time.[5] Anhydrous (dry) conditions are crucial as silylating reagents are sensitive to moisture.[9]

General Protocol for Trimethylsilylation

The following is a general workflow for a typical trimethylsilylation procedure. Specific conditions will vary depending on the analyte and sample matrix.

Example Protocol: Derivatization of Steroids

For the determination of steroid estrogens, a common approach involves derivatization with BSTFA.[10] While traditional methods often require heating, some studies have shown effective derivatization at room temperature.[10]

Materials:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Pyridine (anhydrous)

-

Sample containing steroid estrogens

Procedure:

-

Evaporate the sample extract to dryness under a gentle stream of nitrogen.

-

Add 50 µL of pyridine to dissolve the residue.

-

Add 50 µL of BSTFA.

-

Vortex the mixture for 1 minute.

-

Incubate at 70°C for 30 minutes.[10]

-

Cool to room temperature.

-

Inject an aliquot into the GC-MS system for analysis.

Example Protocol: Two-Step Derivatization for Metabolomics

For comprehensive metabolite profiling, a two-step derivatization is often employed to effectively derivatize both keto/aldehyde groups and other active hydrogens.[7][11]

Step 1: Methoximation This step converts aldehyde and keto groups into their methoxime derivatives, which prevents the formation of multiple tautomeric isomers during the subsequent silylation.[7][8]

Step 2: Trimethylsilylation This step derivatizes the remaining active hydrogens on hydroxyl, carboxyl, thiol, and amine groups.[7][8]

Materials:

-

Methoxyamine hydrochloride (MeOx) in pyridine

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Procedure:

-

Dry the sample extract completely.

-

Add 20 µL of MeOx solution (e.g., 20 mg/mL in pyridine).

-

Incubate at 37°C for 90 minutes with shaking.[8]

-

Add 20 µL of MSTFA.

-

Incubate at 37°C for 30 minutes with shaking.[8]

-

The sample is now ready for GC-MS analysis.

Applications of Trimethylsilylation in GC

The versatility of trimethylsilylation has led to its widespread adoption in numerous fields.

Metabolomics

Trimethylsilylation is a cornerstone of GC-MS-based metabolomics for the comprehensive profiling of small molecules in biological samples.[12] It enables the analysis of a wide range of metabolites, including amino acids, organic acids, sugars, and fatty acids.[11] Both manual and automated derivatization protocols have been developed to improve reproducibility and throughput.[12]

Drug Development and Analysis

In the pharmaceutical industry, trimethylsilylation is used for the analysis of drugs and their metabolites.[4] This is crucial for pharmacokinetic studies, quality control, and the identification of metabolic pathways.[4]

Steroid and Hormone Analysis

The analysis of steroid hormones in biological fluids is a common application of trimethylsilylation in clinical and anti-doping laboratories.[13] Derivatization is essential to achieve the necessary volatility and sensitivity for detecting these compounds at low concentrations.[13] For instance, a mixture of MSTFA, NH₄I, and dithiothreitol (B142953) (DTT) is often used for the sensitive detection of steroids.[13]

Troubleshooting and Considerations

While powerful, trimethylsilylation is not without its challenges. Incomplete derivatization, the presence of moisture, and the formation of artifacts can all impact the quality of the results.[14]

-

Incomplete Derivatization: This can lead to peak tailing and poor reproducibility.[14] Optimizing the reaction time, temperature, and reagent-to-analyte ratio is crucial.[5]

-

Moisture: Water in the sample or reagents will preferentially react with the silylating agent, reducing its effectiveness and potentially hydrolyzing the newly formed TMS derivatives.[15]

-

Artifact Formation: Under certain conditions, unexpected side reactions can occur, leading to the formation of artifact peaks in the chromatogram. Careful selection of reagents and reaction conditions can help minimize this issue.

Conclusion

Trimethylsilylation is an indispensable derivatization technique for gas chromatography, enabling the analysis of a vast array of otherwise non-volatile compounds. By understanding the underlying chemistry, selecting the appropriate reagents, and carefully optimizing the experimental protocol, researchers can unlock the full potential of GC for their analytical needs. This guide provides a solid foundation for both new and experienced users to successfully implement trimethylsilylation in their laboratories for applications ranging from fundamental research to drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 3. youtube.com [youtube.com]

- 4. nbinno.com [nbinno.com]

- 5. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 9. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dioxin20xx.org [dioxin20xx.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Why do my silylations always fail? - Chromatography Forum [chromforum.org]

Tms-HT for the Analysis of Hydroxyl Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of High-Throughput Trimethylsilylation (Tms-HT), a powerful derivatization technique for the analysis of hydroxyl-containing compounds. This method is particularly valuable in drug discovery and development, where rapid and efficient analysis of numerous samples is paramount. By converting polar hydroxyl groups into more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers, this compound facilitates sensitive and reproducible analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).

Core Principles of Trimethylsilylation (TMS)

The fundamental principle of trimethylsilylation is the replacement of an active hydrogen atom in a polar functional group, such as a hydroxyl group (-OH), with a trimethylsilyl group [-Si(CH₃)₃].[1] This chemical modification imparts several advantageous properties to the analyte, making it more amenable to GC-MS analysis.

Key advantages of TMS derivatization include:

-

Increased Volatility: The replacement of the polar -OH group with the nonpolar TMS group reduces intermolecular hydrogen bonding, thereby increasing the volatility of the compound.[2] This is crucial for its elution from the GC column.

-

Enhanced Thermal Stability: TMS ethers are generally more thermally stable than their corresponding parent alcohols, preventing degradation at the high temperatures of the GC injector and column.[3]

-

Improved Chromatographic Separation: Derivatization reduces the polarity of the analytes, leading to more symmetrical peak shapes and better resolution on common nonpolar GC columns.[4]

-

Characteristic Mass Spectra: The presence of the TMS group often leads to predictable fragmentation patterns in the mass spectrometer, aiding in structural elucidation.

The general reaction for the trimethylsilylation of a hydroxyl group can be represented as:

R-OH + TMS-X → R-O-TMS + HX

Where R is an organic moiety and TMS-X is a silylating agent.

High-Throughput (HT) Integration

In the context of drug development, from initial hit identification to metabolic profiling, the ability to analyze a large number of samples quickly and reliably is essential. This compound leverages automation and optimized protocols to apply TMS derivatization in a high-throughput manner. This is often achieved through the use of robotic liquid handlers for precise reagent dispensing and multi-well plates for parallel sample processing.[1] The goal is to minimize manual steps, reduce variability, and increase sample throughput.[1]

Key Silylating Reagents for this compound

A variety of silylating agents are available, each with different reactivities and applications. The choice of reagent depends on the nature of the hydroxyl compound, the presence of other functional groups, and the desired reaction conditions.[5]

| Reagent | Acronym | Key Characteristics |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful and versatile silylating agent. Its byproducts are volatile and do not interfere with the analysis.[6] |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Considered one of the most volatile silylating reagents, making it ideal for trace analysis.[2] |

| Trimethylchlorosilane | TMCS | Often used as a catalyst in combination with other silylating agents like BSTFA to increase their reactivity, especially for hindered hydroxyl groups.[5] |

| Hexamethyldisilazane | HMDS | A less reactive and more economical silylating agent, often used with a catalyst.[3] |

| N-Trimethylsilylimidazole | TMSI | A very strong silylating agent, particularly effective for carbohydrates and other highly polar compounds.[4] |

Experimental Protocols for this compound

The following protocols are generalized and may require optimization based on the specific analytes and matrix.

General Protocol for Apolar Hydroxyl Compounds in Solution

This protocol is suitable for relatively non-polar small molecules containing hydroxyl groups.

Materials:

-

Sample containing the hydroxyl compound dissolved in an aprotic solvent (e.g., dichloromethane, hexane).[6]

-

Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]

-

Anhydrous Pyridine (B92270) (optional, as a catalyst).[6]

-

GC vials with inserts.

-

Heating block or oven.

Procedure:

-

Sample Preparation: Transfer an appropriate volume of the sample solution (e.g., 100 µL) into a GC vial. If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute in a known volume of a suitable aprotic solvent.

-

Reagent Addition: Add the silylating reagent mixture. A common approach is to add a 2:1 molar excess of the silylating reagent relative to the active hydrogens in the sample.[5] For a typical sample concentration, adding 50-100 µL of BSTFA + 1% TMCS is a good starting point.[7]

-

Reaction: Tightly cap the vial and heat at a controlled temperature, typically between 60°C and 80°C, for 30 to 60 minutes.[3][6] The optimal time and temperature should be determined experimentally.

-

Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Two-Step Protocol for Complex Biological Samples (e.g., Metabolomics)

For complex matrices containing carbonyl groups in addition to hydroxyl groups, a two-step derivatization is often employed to prevent the formation of multiple derivatives from tautomers.[2][7]

Materials:

-

Lyophilized biological extract.

-

Methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).[7]

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).[7]

-

Heating block or shaker incubator.

Procedure:

-

Methoximation:

-

Trimethylsilylation:

-

Analysis: Cool the sample to room temperature and transfer to a GC vial for analysis.

Data Presentation: Quantitative Parameters for TMS Derivatization

The following table summarizes typical reaction conditions for the trimethylsilylation of various hydroxyl-containing compounds. These values should be used as a starting point for method development.

| Compound Class | Silylating Reagent(s) | Temperature (°C) | Time (min) | Notes |

| Simple Alcohols | BSTFA or MSTFA | Room Temperature - 60 | 15 - 30 | Primary alcohols react faster than secondary and tertiary alcohols.[5] |

| Phenols | BSTFA + 1% TMCS | 60 - 75 | 30 - 60 | The presence of a catalyst like TMCS is often beneficial.[5] |

| Carboxylic Acids | BSTFA or MSTFA | 60 - 80 | 30 - 60 | Both the hydroxyl and carboxyl groups will be silylated. |

| Sugars (in aprotic solvent) | TMSI or HMDS/TMCS/Pyridine | 60 - 80 | 30 - 120 | Sugars often require more forcing conditions or more potent silylating agents due to multiple hydroxyl groups. A two-step methoximation-silylation is common.[2][3] |

| Steroids | MSTFA or BSTFA + TMCS | 60 - 100 | 30 - 120 | Sterically hindered hydroxyl groups on the steroid backbone may require higher temperatures and longer reaction times.[3][8] |

Mandatory Visualizations

General Workflow for this compound Analysis

Caption: Automated workflow for this compound analysis of hydroxyl compounds.

Trimethylsilylation Reaction of a Hydroxyl Group

Caption: Chemical transformation during trimethylsilylation of a hydroxyl group.

Role of this compound in the Drug Development Pipeline

Caption: Integration of this compound in various stages of drug development.

References

- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. gcms.cz [gcms.cz]

- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 6. web.gps.caltech.edu [web.gps.caltech.edu]

- 7. uoguelph.ca [uoguelph.ca]

- 8. dioxin20xx.org [dioxin20xx.org]

An In-depth Technical Guide to Derivatization for Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of derivatization in gas chromatography (GC), a critical technique for the analysis of non-volatile or thermally labile compounds. By chemically modifying analytes, derivatization enhances their volatility, improves thermal stability, and increases detection sensitivity, making them amenable to GC analysis.[1][2] This is particularly crucial in drug development and various scientific research fields where precise quantification and identification of a wide range of molecules are paramount.

Core Principles of Derivatization in GC

Gas chromatography is fundamentally suited for the analysis of volatile and thermally stable compounds.[1] However, many molecules of biological and pharmaceutical significance, such as amino acids, fatty acids, steroids, and many drugs, possess polar functional groups (e.g., -OH, -COOH, -NH2, -SH) that render them non-volatile and prone to thermal degradation at the high temperatures of the GC inlet and column.[3][4] Derivatization addresses this by replacing the active hydrogen in these functional groups with a less polar, more stable chemical moiety.[3]

The primary objectives of derivatization are:

-

Increased Volatility: By masking polar functional groups, intermolecular hydrogen bonding is reduced, which in turn lowers the boiling point of the analyte, allowing it to transition into the gas phase at lower temperatures.[1][2]

-

Improved Thermal Stability: The resulting derivatives are often more stable at elevated temperatures, preventing on-column degradation and ensuring accurate analysis.[5]

-

Enhanced Detectability: Derivatization can introduce specific chemical groups that significantly improve the response of certain detectors. For instance, halogenated derivatives exhibit a strong signal in an electron capture detector (ECD).[1]

-

Improved Chromatographic Performance: Derivatization can lead to sharper, more symmetrical peaks by reducing interactions between the analyte and the stationary phase, resulting in better resolution and more accurate quantification.[6]

The three main types of derivatization reactions used in gas chromatography are silylation, acylation, and alkylation.[1]

Comparative Analysis of Derivatization Methods

The choice of derivatization reagent and method is critical and depends on the analyte's functional groups, the desired sensitivity, and the analytical instrumentation available. The following tables provide a comparative summary of common derivatization reagents, their reaction conditions, and reported efficiencies for various classes of compounds.

Table 1: Silylation Reagents

Silylation is the most common derivatization technique in GC and involves the replacement of an active hydrogen with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[7]

| Reagent | Analyte Class | Typical Reaction Conditions | Derivatization Yield/Efficiency | Key Considerations |

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Cannabinoids | With 1% TMCS, 70°C for 60 min | High recoveries, though can be matrix-dependent. | Byproducts are volatile and may not interfere with analysis.[1] |

| Steroids | With TMCS/NH4I, 60°C for 30 min | Yields can be improved with catalysts.[8] | Moisture sensitive; derivatives can be less stable than TBDMS derivatives.[3] | |

| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Amino Acids | With MeOX/pyridine (B92270), 37°C for 120 min | Generally provides high yields for a wide range of amino acids. | Byproducts are very volatile, making it suitable for trace analysis.[1] |

| Cannabinoids | 60°C for 30 min | Efficient for both acidic and neutral cannabinoids.[9] | Often used in metabolomics due to its effectiveness with a broad range of compounds.[10] | |

| MTBSTFA (N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide) | Amino Acids | 100°C for 4 hours in acetonitrile (B52724) | Good yields, producing stable derivatives.[3] | TBDMS derivatives are ~10,000 times more stable to hydrolysis than TMS derivatives.[1] |

| Steroids | 60-80°C for 20-60 min | Can provide quantitative derivatization.[11] | Larger silyl group can increase retention times.[12] |

Table 2: Acylation Reagents

Acylation involves the introduction of an acyl group into a molecule, typically by reacting the analyte with an acid anhydride (B1165640) or an acyl halide. This method is effective for compounds containing amino, hydroxyl, and thiol groups.[13]

| Reagent | Analyte Class | Typical Reaction Conditions | Derivatization Yield/Efficiency | Key Considerations |

| TFAA (Trifluoroacetic Anhydride) | Amphetamines | 70°C for 30 min | Can provide high yields for primary and secondary amines.[14] | Byproducts are acidic and may need to be removed prior to analysis.[13] |

| Neurotransmitters | 60-100°C for 15-60 min | Effective for catecholamines and other biogenic amines. | Introduction of fluorine atoms enhances ECD sensitivity.[15] | |

| PFPA (Pentafluoropropionic Anhydride) | Amphetamines | 70°C for 30 min | Generally provides the best sensitivity among common acylation reagents for amphetamines.[14] | Highly volatile derivatives may not be suitable for all applications.[15] |

| Cocaine Metabolites | Room temperature to 60°C | Effective for derivatizing hydroxyl and amino groups.[15] | Acidic byproducts are formed.[13] | |

| HFBA (Heptafluorobutyric Anhydride) | Amphetamines | 70°C for 30 min | Good derivatization yields, but may be less sensitive than PFPA.[14] | Often used in drug of abuse testing.[6] |

| Cannabinoids | 65°C for 60 min | Can be used for cannabinoids, though silylation is more common. | Acidic byproducts require removal.[13] |

Table 3: Alkylation Reagents

Alkylation involves the addition of an alkyl group to an active hydrogen. This is a common method for derivatizing acidic compounds like carboxylic acids and phenols.[1]

| Reagent | Analyte Class | Typical Reaction Conditions | Derivatization Yield/Efficiency | Key Considerations |

| BF3-Methanol (Boron Trifluoride in Methanol) | Fatty Acids | 60-100°C for 5-60 min | One of the most common and effective methods for preparing fatty acid methyl esters (FAMEs).[16][17] | BF3 is toxic and moisture-sensitive.[16] |

| TMAH (Tetramethylammonium Hydroxide) | Fatty Acids | On-column methylation in the GC inlet | Can provide rapid and quantitative methylation. | Can be harsh and may cause degradation of some analytes. |

| PFBBr (Pentafluorobenzyl Bromide) | Carboxylic Acids, Phenols | Room temperature to 60°C | Forms PFB esters, which are highly sensitive with an ECD.[18] | Often used for trace analysis of acidic compounds. |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful derivatization. Below are representative protocols for the derivatization of common analyte classes.

Protocol 1: Silylation of Amino Acids with MTBSTFA[3][21]

-

Sample Preparation: A 50-100 µL aliquot of the amino acid standard or sample extract is placed in a reaction vial and dried completely under a stream of nitrogen or by lyophilization. It is crucial to remove all moisture as silylating reagents are moisture-sensitive.[3]

-

Reagent Addition: Add 100 µL of acetonitrile and 100 µL of N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) to the dried residue.[19]

-

Reaction: Tightly cap the vial and heat at 100°C for 4 hours in a heating block or oven.[3] For some amino acids, a lower temperature of 70°C for 30 minutes may be sufficient.[19]

-

Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.

Protocol 2: Esterification of Fatty Acids with BF3-Methanol[18][22]

-

Sample Preparation: Place 1-25 mg of the lipid extract or fatty acid sample into a reaction vessel. If the sample is in an aqueous solution, it must be dried first.

-

Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF3) in methanol (B129727) to the sample.

-

Reaction: Tightly cap the vessel and heat at 60°C for 5-10 minutes.

-

Extraction: Cool the reaction vessel to room temperature. Add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly to extract the fatty acid methyl esters (FAMEs) into the hexane layer.[16]

-

Sample Collection: Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial for GC analysis.

Protocol 3: Silylation of Cannabinoids with MSTFA[11]

-

Sample Preparation: A 200 µL aliquot of the cannabinoid extract is transferred to an autosampler vial.

-

Reagent Addition: Add 200 µL of a 10% (v/v) solution of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in ethyl acetate.

-

Reaction: Cap the vial, vortex briefly, and heat at 60°C for 30 minutes.

-

Analysis: After cooling, the derivatized sample is ready for injection into the GC-MS.

Protocol 4: Derivatization of Steroids with BSTFA and TMCS[9]

-

Sample Preparation: The dried steroid extract is placed in a reaction vial.

-

Reagent Addition: Add 50 µL of pyridine and 150 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.

-

Analysis: After cooling, the sample can be injected directly into the GC-MS.

Visualization of Workflows and Logical Relationships

Understanding the derivatization process and its context within a larger analytical workflow is crucial. The following diagrams, generated using the DOT language, illustrate these concepts.

Caption: A generalized workflow for the analysis of biological samples using GC-MS with a derivatization step.

Caption: A logical decision tree for selecting an appropriate derivatization strategy based on analyte properties.

Caption: The role of derivatization in the GC-MS analysis of drug metabolites, particularly after Phase II conjugation.

Conclusion

Derivatization is an indispensable tool in gas chromatography for the analysis of a wide array of compounds that are otherwise not amenable to this powerful analytical technique. For researchers, scientists, and professionals in drug development, a thorough understanding of the principles of derivatization, the different types of reagents, and their appropriate application is essential for obtaining accurate and reliable results. The choice of derivatization strategy should be carefully considered based on the chemical nature of the analyte, the required sensitivity, and the overall analytical workflow. By following well-defined and optimized protocols, derivatization enables the robust and sensitive quantification of critical molecules, thereby supporting advancements in science and medicine.

References

- 1. gcms.cz [gcms.cz]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. gcms.cz [gcms.cz]

- 7. chromtech.com [chromtech.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cannabissciencetech.com [cannabissciencetech.com]